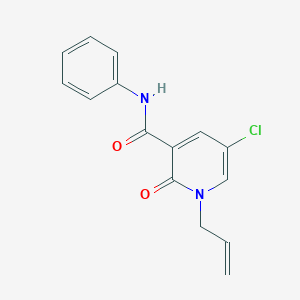

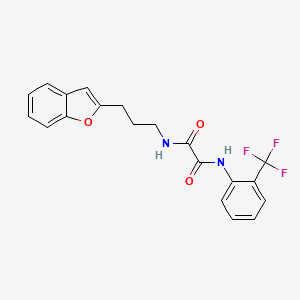

![molecular formula C22H21N5O3 B2643282 methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate CAS No. 840480-54-8](/img/structure/B2643282.png)

methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate” is a chemical compound with the molecular formula C22H21N5O3 . Its average mass is 403.434 Da and its monoisotopic mass is 403.164429 Da . This compound is available for purchase with CAS No. 840480-54-8.

Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 21 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms forms the unique structure of the compound.Aplicaciones Científicas De Investigación

Antibacterial Activities : Methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives have shown potent inhibitory activity against different bacterial strains, suggesting their potential as antibacterial agents (Murthy et al., 2011).

Synthesis and Reactivity : Research has focused on the synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling, demonstrating the compound's versatility in chemical reactions and potential applications in organic synthesis (Ahn et al., 2021).

GABAA/Benzodiazepine Receptor Interaction : Imidazo[1,5-a]quinoxaline amides and carbamates, structurally similar to the queried compound, have shown high affinity for the GABAA/benzodiazepine receptor, indicating potential neurological or pharmacological applications (Tenbrink et al., 1994).

Mosquito Larvicidal Activity : Certain derivatives of quinoxalines have demonstrated significant mosquito larvicidal activity, suggesting potential applications in pest control (Rajanarendar et al., 2010).

Biomimetic Hydrogen Sources : 4,5-Dihydropyrrolo[1,2-a]quinoxalines have been used as tunable and regenerable biomimetic hydrogen sources in asymmetric hydrogenation, indicating their utility in synthetic chemistry (Chen et al., 2014).

Synthesis of Tetracyclic Diazaphenothiazine Analogues : Studies on the synthesis of phenothiazine derivatives containing quinoline and pyridine fragments show applications in the development of compounds with potential anticancer and antibacterial properties (Empel et al., 2021).

Multifunctional Drug Candidate : A tetracyclic butyrophenone derivative, structurally related to the queried compound, has shown potential as a multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders, demonstrating the broad potential of this chemical class (Li et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, is a nitrogen-containing heterocyclic compound that has been associated with a wide range of biological activities . This suggests that “methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate” and similar compounds could have potential applications in medicinal chemistry and drug discovery .

Propiedades

IUPAC Name |

methyl 4-[2-amino-3-(propylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-3-12-24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)23)14-10-8-13(9-11-14)22(29)30-2/h4-11H,3,12,23H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYYEBHAEUCXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)

![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)

![(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2643212.png)

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2643219.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643220.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643221.png)